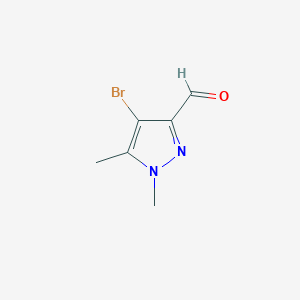![molecular formula C28H26N6O3S B2955308 1-[4-(4-{3-[(4-Methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone CAS No. 893271-40-4](/img/structure/B2955308.png)
1-[4-(4-{3-[(4-Methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(4-{3-[(4-Methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of a class of molecules that are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The triazole ring is a key feature, and it is connected to a quinazolin ring and a piperazine ring. The molecule also contains a sulfonyl group attached to a methylphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. Given the various functional groups in the molecule, it could potentially undergo a variety of reactions. For example, the sulfonyl group could potentially undergo reactions with nucleophiles .Aplicaciones Científicas De Investigación
Development and Quality Control
The development of quality control methods for derivatives of triazoloquinazoline, such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, has been explored due to its potential as an antimalarial agent. This research aims to establish a comprehensive quality control framework for these compounds, which includes tests for solubility, identification, impurities, and assay by potentiometric titration among others, to ensure the substance's purity and efficacy for further in-depth studies (Danylchenko et al., 2018).
Synthesis and Structural Analysis
The synthesis and structural analysis of various derivatives related to triazoloquinazoline and triazolopyrimidine compounds have been investigated for their potential biological activities. These studies include the preparation of triazoloquinazolinium betaines and the exploration of their molecular structures through X-ray crystallography. Such research efforts are fundamental in understanding the chemical properties and potential therapeutic applications of these compounds (Crabb et al., 1999).
Antimicrobial Activities
Investigations into the antimicrobial properties of new 1,2,4-triazole derivatives have revealed the synthesis of compounds with notable activities against various microorganisms. These studies aim to develop novel antimicrobial agents by exploring the chemical diversity of triazoloquinazoline derivatives and assessing their efficacy in combating bacterial and fungal pathogens (Bektaş et al., 2007).
Electrochemical Synthesis and Applications
Research into the electrochemical synthesis of arylthiobenzazoles and new substituted phenylpiperazines has been conducted, highlighting the potential of electrochemical methods in the efficient and environmentally friendly synthesis of complex organic compounds. These studies not only contribute to the advancement of synthetic methodologies but also open up possibilities for the development of new materials and catalysts with a wide range of applications (Amani & Nematollahi, 2012).
Direcciones Futuras
Given the biological activity of compounds with a triazole ring, this compound could potentially be of interest in the development of new pharmaceuticals . Future research could involve further exploration of its biological activity, as well as optimization of its synthesis and investigation of its physical and chemical properties.
Propiedades
IUPAC Name |
1-[4-[4-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3S/c1-19-7-13-23(14-8-19)38(36,37)28-27-29-26(24-5-3-4-6-25(24)34(27)31-30-28)33-17-15-32(16-18-33)22-11-9-21(10-12-22)20(2)35/h3-14H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOJQADABOBRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=C(C=C6)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-{3-[(4-Methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

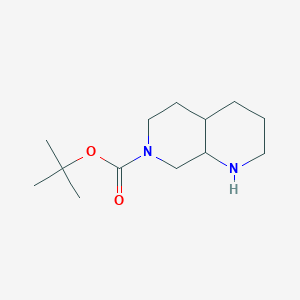
![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2955227.png)
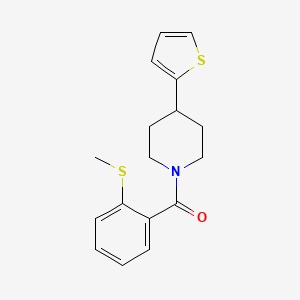
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2955231.png)
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2955232.png)

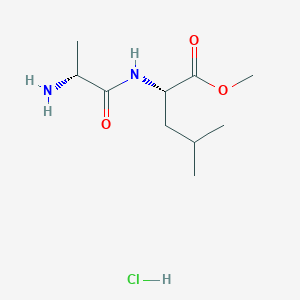
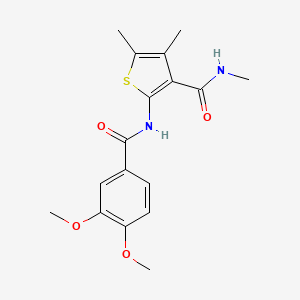
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955239.png)

![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2955241.png)
![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2955244.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2955245.png)
